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molecular formula C6H5N3S B1330656 2-Aminothiazolo[5,4-b]pyridine CAS No. 31784-70-0

2-Aminothiazolo[5,4-b]pyridine

Cat. No. B1330656
M. Wt: 151.19 g/mol
InChI Key: OGWPHTRWLWDCOC-UHFFFAOYSA-N
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Patent
US09434720B2

Procedure details

A suspension of 2-chloro-3-aminopyridine (3 g, 23 mmole), and ammonium thiocyanate (3.5 g, 46.5 mmole) in 23 mL of ethanol was acidified with conc. HCl to pH ˜1 (˜1.8 mL). The reaction mixture was heated to 85° C. for 3 days. At this point, the solvent was evaporated and residual water was removed aziotropically by the distillation of 2-propanol. The yellow residue was mixed with 12 mL of 7 M ammonium hydroxide and 7 mL of chloroform. The solid was isolated by filtration to yield 1.50 g (43%) of the product as a white powder. MS (m/z, ES+): 152 (M+1, 100%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
43%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[S-:9][C:10]#[N:11].[NH4+].Cl>C(O)C>[N:8]1[C:7]2[C:2](=[N:3][CH:4]=[CH:5][CH:6]=2)[S:9][C:10]=1[NH2:11] |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=NC=CC=C1N
Name
Quantity
3.5 g
Type
reactant
Smiles
[S-]C#N.[NH4+]
Name
Quantity
23 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At this point, the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
residual water was removed aziotropically by the distillation of 2-propanol
ADDITION
Type
ADDITION
Details
The yellow residue was mixed with 12 mL of 7 M ammonium hydroxide and 7 mL of chloroform
CUSTOM
Type
CUSTOM
Details
The solid was isolated by filtration

Outcomes

Product
Name
Type
product
Smiles
N1=C(SC2=NC=CC=C21)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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